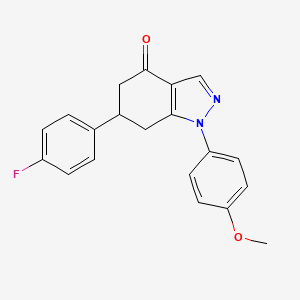![molecular formula C23H16N4O4S B11048499 N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a dibenzo[b,d]furan core, which is a fused aromatic system, and a pyrimidinylsulfamoyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,d]furan core, followed by the introduction of the carboxamide group. The pyrimidinylsulfamoyl group is then attached through a series of substitution reactions. Key reagents often include pyrimidine derivatives, sulfonyl chlorides, and amines, with reaction conditions involving catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or the sulfamoyl group.
Reduction: Typically targets the carboxamide group, potentially converting it to an amine.
Substitution: Commonly involves the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinylsulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves binding to the active site or allosteric sites, altering the target’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(2-Pyrimidinylsulfamoyl)phenyl]benzamide
- 4-Methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide stands out due to its dibenzo[b,d]furan core, which provides additional aromatic stability and potential for diverse chemical modifications. This structural feature enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C23H16N4O4S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C23H16N4O4S/c28-22(19-7-3-6-18-17-5-1-2-8-20(17)31-21(18)19)26-15-9-11-16(12-10-15)32(29,30)27-23-24-13-4-14-25-23/h1-14H,(H,26,28)(H,24,25,27) |
Clave InChI |
USIQBZCQDKDVJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)


![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048475.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11048491.png)
![5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11048507.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B11048512.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)